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Fmoc-Dap(Dnp)-OH

Cat. No.: B13654961
M. Wt: 492.4 g/mol
InChI Key: GLJCJFFDYXFRQX-UHFFFAOYSA-N
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Description

Contextualization of Non-Canonical Amino Acids in Contemporary Peptide Chemistry

The 20 canonical amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins. However, the field of peptide chemistry has significantly expanded beyond these natural constituents to include a vast array of non-canonical amino acids (ncAAs). nih.govrsc.orgrsc.orgsigmaaldrich.com These synthetic or naturally occurring but not genetically encoded amino acids offer a wealth of structural and functional diversity, enabling the creation of peptides and proteins with novel properties. rsc.orgrsc.orgscispace.com The incorporation of ncAAs can enhance the stability, potency, and bioavailability of peptide-based therapeutics, and introduce unique functionalities for probing biological systems. sigmaaldrich.comnih.govresearchgate.net This expansion of the amino acid alphabet is a cornerstone of modern drug discovery and protein engineering, allowing for the design of molecules with tailored characteristics. rsc.orgscispace.comscripps.edunih.gov

Structural Significance of the 2,3-Diaminopropionic Acid (Dap) Scaffold

At the core of Fmoc-Dap(Dnp)-OH lies the 2,3-diaminopropionic acid (Dap) scaffold, a non-canonical amino acid that possesses two amino groups. This diamino structure provides a unique branching point within a peptide chain, allowing for the attachment of various functional groups. rsc.orgresearchgate.netmdpi.com The presence of an additional amino group on the β-carbon offers a site for chemical modification, making Dap a valuable component in the synthesis of constrained peptides, peptidomimetics, and peptide-based drug conjugates. rsc.orggoogle.comsb-peptide.comgoogle.com For instance, the side-chain amine can be used to create cyclic peptides through lactam bridge formation, enhancing their conformational stability and biological activity. sb-peptide.comrsc.org The Dap scaffold is also utilized in the development of chelating agents and as a replacement for other amino acids to probe enzyme mechanisms. mdpi.comoup.com

Elucidation of Functional Roles for the Fluorenylmethyloxycarbonyl (Fmoc) and 2,4-Dinitrophenyl (Dnp) Moieties

The utility of this compound is further enhanced by the presence of two critical chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) group and the 2,4-dinitrophenyl (Dnp) group.

The Fmoc group is a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.deseplite.comaltabioscience.com Its primary function is to temporarily block the α-amino group of the amino acid, preventing it from participating in unwanted reactions during peptide chain elongation. wikipedia.orgiris-biotech.de The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent, in a process known as deprotection. wikipedia.orgscielo.org.mxspringernature.com This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups, a key principle in modern peptide synthesis. iris-biotech.deseplite.com The deprotection process releases dibenzofulvene, a byproduct that can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.orgseplite.com

The 2,4-dinitrophenyl (Dnp) group , on the other hand, serves a distinct and crucial role as a quencher in Förster Resonance Energy Transfer (FRET) applications. qyaobio.comscielo.brresearchgate.netscielo.brbachem.com In a FRET pair, a fluorescent donor molecule can transfer its excitation energy to a nearby acceptor molecule (the quencher) non-radiatively if their spectral properties overlap. The Dnp group is an effective quencher for a variety of fluorophores, including tryptophan and 2-aminobenzoyl (Abz). qyaobio.comscielo.brbiotium.com When a fluorophore and a Dnp quencher are in close proximity within a peptide, the fluorescence is quenched. Upon enzymatic cleavage of the peptide bond separating the donor and quencher, the distance between them increases, leading to a restoration of fluorescence. qyaobio.comresearchgate.net This "turn-on" fluorescence signal provides a sensitive and continuous method for monitoring enzyme activity. researchgate.netscielo.br The Dnp group can also be used as a hapten for immunological detection. biotium.comontosight.ai

Overview of Research Utility and Academic Relevance of this compound

The unique combination of the Dap scaffold with the Fmoc protecting group and the Dnp quenching moiety makes this compound a highly valuable reagent in biochemical and biomedical research. Its primary application lies in the synthesis of quenched fluorescent peptide substrates for studying proteases. chemistrycongresses.chthomasnet.comnih.govbachem.com These substrates are instrumental in high-throughput screening for enzyme inhibitors, which is a critical step in drug discovery. researchgate.netscielo.br

A notable example of its application is in the development of FRET-based assays for viral proteases, such as the main protease (Mpro) of SARS-CoV-2. nih.govresearchgate.net In such studies, this compound is incorporated into a peptide sequence that is a known substrate for the protease. The Dnp group on the Dap side chain acts as the quencher for a fluorophore attached elsewhere on the peptide. Cleavage of the peptide by the protease results in a measurable increase in fluorescence, allowing for the quantification of enzyme activity and the screening of potential inhibitors. nih.gov The use of Dap(Dnp) can also offer advantages over other quencher-containing amino acids by providing a stable quenching moiety. nih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid ontosight.airsc.org
Synonyms Fmoc-L-Dap(Dnp)-OH, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid qyaobio.comucsf.edu
CAS Number 140430-54-2 qyaobio.comontosight.ai
Molecular Formula C₂₄H₂₀N₄O₈ ontosight.ai
Molecular Weight 492.45 g/mol ontosight.ai
Appearance Yellow crystalline powder wikipedia.org
Storage Temperature 2-8°C ontosight.ai

Interactive Data Table: Key Features of this compound Components

ComponentTypePrimary FunctionKey Characteristics
Dap Non-canonical Amino AcidStructural ScaffoldProvides a β-amino group for side-chain modification.
Fmoc Protecting GroupAmine ProtectionBase-labile, allows for orthogonal peptide synthesis.
Dnp QuencherFluorescence QuenchingEfficiently quenches fluorescence from various donors in FRET assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N4O8 B13654961 Fmoc-Dap(Dnp)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O8/c29-23(30)21(12-25-20-10-9-14(27(32)33)11-22(20)28(34)35)26-24(31)36-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,25H,12-13H2,(H,26,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJCJFFDYXFRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Engineering of Fmoc Dap Dnp Oh

Strategies for the Chemical Synthesis of Fmoc-Dap(Dnp)-OH

The synthesis of this compound is a multi-step process that demands precise control over reactivity and selectivity. The primary strategies revolve around the derivatization of precursor amino acids and the judicious application of orthogonal protecting group chemistry.

Derivatization Approaches from Precursor Amino Acids

The most common precursor for the synthesis of this compound is L-2,3-diaminopropionic acid (Dap). However, due to the presence of two amino groups with similar reactivity, a direct and selective functionalization is challenging. Therefore, more elaborate strategies often commence from readily available amino acids such as L-aspartic acid or L-serine.

One established method involves the conversion of the side-chain carboxyl group of an N-α-protected aspartic acid derivative into an amino group via a Curtius rearrangement. nih.gov This transformation provides a reliable route to a diaminopropionic acid backbone with defined stereochemistry. Alternatively, synthetic pathways starting from L-serine can also be employed, where the hydroxyl group is chemically transformed into an amino group.

A more direct, albeit challenging, approach starts with L-2,3-diaminopropionic acid itself. This requires a carefully orchestrated sequence of protection and deprotection steps to differentiate the α- and β-amino groups. Typically, the α-amino group is first protected with the Fmoc group, followed by the selective introduction of the Dnp group onto the β-amino group.

Design Principles for Orthogonal Protecting Group Chemistry on Diaminopropionic Acid

The core utility of this compound lies in its orthogonal protection scheme. Orthogonality in this context refers to the ability to selectively remove one protecting group in the presence of the other by employing distinct chemical conditions. ub.edu This allows for the sequential modification of the different functional groups within the molecule.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). ub.edu Its application to the α-amino group of diaminopropionic acid is a critical first step in many synthetic routes. The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The Fmoc group is stable to acidic conditions but can be readily cleaved by treatment with a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF).

Following the protection of the α-amino group with Fmoc, the β-amino group can be selectively functionalized with the 2,4-dinitrophenyl (Dnp) group. The Dnp group is introduced via a nucleophilic aromatic substitution reaction using 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrochlorobenzene. This reaction is typically carried out in the presence of a mild base to neutralize the hydrofluoric or hydrochloric acid formed as a byproduct. The Dnp group is stable to the basic conditions used for Fmoc removal and to the acidic conditions often used for the final cleavage of peptides from solid supports. The removal of the Dnp group is achieved under specific conditions, typically involving treatment with a thiol, such as thiophenol, in the presence of a base. merckmillipore.com

Comparative Analysis of Dnp with Alternative Side-Chain Protecting Groups (e.g., Alloc, Adpoc, Mtt, ivDde)

The choice of the side-chain protecting group is crucial for the successful synthesis of complex peptides. While the Dnp group offers certain advantages, other protecting groups are also employed for the β-amino group of diaminopropionic acid, each with its own unique cleavage conditions and compatibilities.

Protecting GroupChemical NameCleavage ConditionsStability
Dnp 2,4-DinitrophenylThiolysis (e.g., thiophenol)Stable to acids and bases
Alloc AllyloxycarbonylPd(0)-catalyzed allyl transferStable to acids and piperidine
Mtt 4-MethyltritylMildly acidic conditions (e.g., 1% TFA in DCM)Labile to strong acids, stable to bases
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylHydrazine (2-10% in DMF)Stable to acids and piperidine

Dnp vs. Alloc : The Alloc group is removed under neutral conditions using a palladium catalyst, offering an alternative orthogonal strategy to the thiol-mediated cleavage of Dnp. sigmaaldrich.com

Dnp vs. Mtt : The Mtt group is highly acid-labile and can be removed with very dilute acid, allowing for selective deprotection on acid-sensitive resins. sigmaaldrich.com This contrasts with the Dnp group's stability to acid.

Dnp vs. ivDde : The ivDde group is cleaved by hydrazine, providing another layer of orthogonality. sigmaaldrich.combiotage.com However, the removal of ivDde can sometimes be sluggish, especially in sterically hindered or aggregated sequences. biotage.com

Optimization of Coupling Reagents and Reaction Conditions in this compound Synthesis

The efficiency of the reactions involved in the synthesis of this compound, particularly the introduction of the Fmoc and Dnp groups, is highly dependent on the choice of coupling reagents and reaction conditions.

For the acylation reactions, such as the introduction of the Fmoc group, various coupling reagents can be employed to activate the carboxylic acid group of the protecting group precursor. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and minimize racemization. bachem.commerckmillipore.com Phosphonium salts, such as PyBOP, and aminium/uronium salts, like HBTU and HATU, are also highly effective coupling reagents that promote rapid and efficient amide bond formation. bachem.compeptide.comiris-biotech.de

The optimization of reaction conditions involves a careful consideration of several factors:

Solvent : The choice of solvent is critical for ensuring the solubility of reactants and intermediates. Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are commonly used. nih.gov

Base : The selection of a suitable base is essential for both the coupling reactions and for neutralizing any acidic byproducts. Non-nucleophilic bases like diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently employed. bachem.com

Temperature : Most reactions are carried out at room temperature, but in some cases, cooling to 0°C may be necessary to control exothermic reactions and minimize side products.

Reaction Time : The duration of the reaction is monitored to ensure complete conversion of the starting materials. This is often followed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A typical optimization process would involve screening different combinations of coupling reagents, solvents, and bases to identify the conditions that provide the highest yield and purity of the desired this compound product.

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis, particularly the Fmoc/tBu strategy, is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. The incorporation of modified amino acids like this compound into this workflow requires careful consideration of its unique chemical properties.

Adaptation of Fmoc-SPPS for the Incorporation of this compound

The integration of this compound into standard Fmoc-SPPS protocols is generally straightforward, following the conventional cycle of deprotection, activation, and coupling. However, optimization of coupling conditions is crucial to ensure high incorporation efficiency.

The standard Fmoc-SPPS cycle consists of:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). peptide.com

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

Amino Acid Activation and Coupling: The incoming Fmoc-amino acid, in this case, this compound, is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.

Common activation methods compatible with this compound include the use of uronium/aminium salt-based coupling reagents such as HBTU, TBTU, HATU, and HCTU, in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. chempep.com Alternatively, carbodiimide-based methods using DIC with an additive like HOBt or Oxyma Pure can be employed. chempep.comsigmaaldrich.com

Table 1: Common Coupling Reagents for Fmoc-SPPS

Coupling Reagent Full Name Activator Type Notes
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate Uronium Salt Widely used, efficient
TBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate Uronium Salt Similar to HBTU
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Aminium Salt Particularly effective for hindered couplings
HCTU 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate Aminium Salt Reduced racemization risk
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole Carbodiimide/Additive Classic and cost-effective method

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide/Additive | Safer alternative to HOBt |

The choice of coupling reagent and conditions may be influenced by the specific peptide sequence, particularly the amino acid preceding the Dap(Dnp) residue, to minimize the risk of side reactions and ensure complete acylation.

Methodological Considerations and Challenges in Synthesizing Peptides Containing this compound

While the incorporation of this compound is generally feasible, several methodological considerations and potential challenges must be addressed to ensure the synthesis of the desired peptide in high purity and yield.

A primary concern is the stability of the dinitrophenyl (Dnp) protecting group to the repetitive piperidine treatments required for Fmoc deprotection. Research has shown that the Dnp group, when used to protect the imidazole side chain of histidine, can be partially cleaved by the standard 20% piperidine in DMF solution used for Fmoc removal. cigb.edu.cu One study reported an 84% cleavage of the Dnp group from histidine under these conditions. cigb.edu.cu This side reaction is problematic as it exposes the side-chain amine of the diaminopropionic acid residue, which can lead to undesired side reactions in subsequent coupling steps, such as chain branching or acylation of the Dap side chain.

Potential Side Reactions Associated with Dnp Group Instability:

Side-chain Acylation: The exposed β-amino group of the Dap residue can be acylated by the incoming activated Fmoc-amino acid, leading to a branched peptide impurity.

Intramolecular Cyclization: Depending on the sequence, the deprotected side-chain amine could potentially undergo intramolecular reactions.

Modification during Cleavage: If the Dnp group is partially removed, the free amine could be modified by scavengers present in the final cleavage cocktail.

To mitigate this challenge, several strategies can be considered:

Use of Milder Deprotection Conditions: Employing a lower concentration of piperidine or a weaker base such as 1,8-diazabicycloundec-7-ene (DBU) in carefully controlled concentrations might reduce the extent of Dnp cleavage. However, this must be balanced with the need for complete Fmoc removal to avoid deletion sequences.

Sequence-Dependent Optimization: The rate of Dnp cleavage may be sequence-dependent. Careful planning of the peptide sequence, if possible, could help to minimize this side reaction.

Alternative Protecting Groups: If the Dnp group proves too labile for a particular synthesis, the use of an alternative, more stable protecting group for the Dap side chain might be necessary.

Another general challenge in SPPS that can be encountered is peptide aggregation, especially in hydrophobic or long sequences. peptide.com Aggregation can hinder both the deprotection and coupling steps, leading to incomplete reactions and the formation of truncated or deletion sequences. peptide.com

On-Resin Derivatization Strategies Utilizing the this compound Building Block

A significant application of this compound is in the synthesis of internally quenched fluorescent substrates for the study of proteases. In these substrates, the Dnp group on the Dap side chain acts as a quencher for a fluorescent donor group, such as 2-aminobenzoyl (Abz) or 7-methoxycoumarin-4-acetyl (Mca), which is typically located elsewhere in the peptide sequence. bachem.combachem.com The synthesis of such peptides is a prime example of an on-resin derivatization strategy.

The general approach for synthesizing a FRET (Förster Resonance Energy Transfer) peptide substrate on-resin using this compound is as follows:

Peptide Assembly: The peptide chain is assembled on a suitable solid support using standard Fmoc-SPPS. This compound is incorporated at the desired position, and the fluorescent donor group, often an N-terminally modified amino acid, is coupled at another position.

On-Resin Integrity: The peptide remains attached to the solid support throughout the synthesis, ensuring that the quencher (Dnp) and fluorophore are held in proximity.

Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (except the Dnp group, which is part of the final desired structure) are removed simultaneously.

The Dnp group's ability to quench fluorescence is distance-dependent. bachem.com In the intact peptide, the fluorophore and the Dnp-quencher are close enough for efficient quenching, resulting in low fluorescence. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the two moieties are separated, leading to a significant increase in fluorescence, which can be monitored to determine enzyme activity. bachem.com

Table 2: Example of a FRET Protease Substrate

Component Chemical Moiety Role
Fluorophore N-Me-Abz (N-Methyl-anthraniloyl) Donor
Peptide Backbone -Lys-Pro-Leu-Gly-Leu- Cleavage Site
Quencher Dap(Dnp) Acceptor

| Full Sequence | N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | FRET Substrate |

This on-resin strategy allows for the efficient and controlled synthesis of these valuable biochemical tools.

Innovations in this compound Synthetic Methodologies

While specific innovations in the synthesis of the this compound building block itself are not widely reported in recent literature, the broader field of peptide synthesis is continually evolving, with advancements that can be applied to the synthesis of peptides containing this modified amino acid.

One area of innovation is the development of more efficient and sustainable peptide synthesis protocols. This includes the use of novel coupling reagents that offer faster reaction times and reduced racemization, as well as the exploration of greener solvents to replace traditional ones like DMF.

Furthermore, advancements in solid supports and linker technologies can improve the efficiency of SPPS. For instance, the use of specialized resins can help to overcome aggregation issues in difficult sequences.

Another area of development is the use of microwave-assisted SPPS, which can significantly accelerate both the deprotection and coupling steps, leading to shorter synthesis times. However, the stability of the Dnp group under microwave conditions would need to be carefully evaluated.

Flow chemistry is also emerging as a powerful tool for peptide synthesis, offering advantages in terms of automation, scalability, and process control. The application of flow-based methods to the synthesis of peptides containing this compound could lead to more efficient and reproducible manufacturing processes for these molecules.

While these innovations are not specific to this compound, their application can undoubtedly enhance the synthesis of peptides incorporating this and other modified amino acids, paving the way for the creation of more complex and sophisticated peptide-based molecules for a wide range of applications.

Applications of Fmoc Dap Dnp Oh in Chemical Biology and Advanced Peptide Science

Design and Development of Internally Quenched Fluorescent Peptide Substrates

Internally quenched fluorescent (IQF) peptide substrates are powerful tools for studying protease activity. These substrates consist of a fluorophore and a quencher moiety held in close proximity by a peptide sequence. nih.gov When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). qyaobio.com Upon cleavage of a specific peptide bond by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. qyaobio.comvulcanchem.com

Utility of Fmoc-Dap(Dnp)-OH in FRET Substrate Construction (e.g., in combination with Mca or Abz fluorophores)

This compound is a key reagent for introducing the Dnp quencher into peptide sequences during solid-phase peptide synthesis (SPPS). vulcanchem.comnih.gov The Dnp group is an effective quencher for a variety of fluorophores, most notably 7-methoxycoumarin-4-acetic acid (Mca) and 2-aminobenzoyl (Abz). bachem.comchemistrycongresses.ch

The combination of Mca as the fluorophore and Dnp as the quencher is widely used in FRET-based protease assays. chemistrycongresses.chresearchgate.net Mca exhibits a high quantum yield, and its fluorescence is efficiently quenched by the Dnp group. nih.gov The cleavage of the peptide substrate by a protease separates the Mca and Dnp, resulting in a detectable fluorescent signal. vulcanchem.com For instance, Mca is often attached to the N-terminus of a peptide, and the Dnp group, introduced via this compound, is positioned elsewhere in the sequence. chemistrycongresses.ch The excitation and emission wavelengths for Mca are typically around 325 nm and 392 nm, respectively. chemistrycongresses.ch

Similarly, Abz is another common fluorophore used in conjunction with the Dnp quencher. chemistrycongresses.chnih.gov FRET substrates utilizing the Abz/Dnp pair are employed in various enzyme assays. nih.govbiorxiv.org The cleavage of these substrates can be monitored by detecting the increase in Abz fluorescence, typically with excitation at 320 nm and emission at 420 nm. chemistrycongresses.ch

The versatility of this compound allows for the precise placement of the Dnp quencher within a peptide sequence, enabling the design of specific and sensitive FRET substrates for a wide range of proteases. vulcanchem.comnih.gov

Application in Enzyme Activity Assays and Protease Substrate Design

The use of this compound has been instrumental in the development of substrates for several important classes of proteases.

This compound has been utilized in the synthesis of fluorogenic substrates for Matrix Metalloproteases (MMPs), a family of enzymes involved in the breakdown of extracellular matrix components. nih.govmedchemexpress.com For example, a commonly used substrate for MMPs is Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. nih.gov In this substrate, the cleavage of the Gly-Leu bond by MMPs separates the Mca fluorophore from the Dnp quencher, leading to an increase in fluorescence. vulcanchem.com Fluorogenic substrates like Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH₂ have been specifically designed for assaying MMP-2 activity. glpbio.com The development of such substrates has facilitated high-throughput screening (HTS) for MMP inhibitors. nih.gov

In the context of the COVID-19 pandemic, significant research has focused on the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govbmbreports.org FRET-based assays are essential for screening potential Mpro inhibitors. nih.gov One study designed and synthesized several FRET substrates for SARS-CoV-2 Mpro, using 2-aminobenzoic acid (Abz) as the fluorophore. nih.govbiorxiv.org In one of these substrates, the quencher 3-nitrotyrosine (B3424624) was replaced with Dap(Dnp), introduced using this compound. nih.govbiorxiv.org This substitution was made to avoid potential fluorescence fluctuations in the assay buffer. biorxiv.org The resulting substrate, with the sequence Ac-Abu-Tle-Leu-Gln-Dap(Dnp)-Lys-Arg-NH2, demonstrated a high cleavage rate by the protease. nih.govbiorxiv.org

This compound has also been employed in the creation of highly sensitive intramolecularly quenched fluorogenic substrates for renin, an enzyme involved in the regulation of blood pressure. researchgate.netnih.gov In one study, a series of renin substrates were synthesized based on the N-terminal sequence of human angiotensinogen. researchgate.netnih.gov These substrates incorporated a fluorescent amino acid and a Dnp group at various positions. The use of this compound allowed for the strategic placement of the Dnp quencher. researchgate.netnih.gov One optimized octapeptide substrate, DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp, exhibited excellent sensitivity with a high kcat/Km value and 94% quenching efficiency. researchgate.net

Strategic Considerations for Quencher Placement and Efficiency within FRET Constructs

The efficiency of fluorescence quenching in a FRET substrate is critically dependent on the distance between the donor fluorophore and the acceptor quencher. qyaobio.comnih.gov For efficient FRET to occur, this distance should ideally be between 10 and 100 Å. qyaobio.comstratech.co.uk The design of an optimal FRET substrate, therefore, involves careful consideration of the placement of the fluorophore and the quencher within the peptide sequence. researchgate.net

The use of this compound provides a precise method for incorporating the Dnp quencher at a specific position within the peptide chain during synthesis. vulcanchem.com This allows researchers to control the distance between the Dnp group and the fluorophore, thereby optimizing the quenching efficiency. The goal is to maximize quenching in the intact substrate while ensuring that protease cleavage leads to a significant and easily detectable increase in fluorescence. nih.gov

This compound as a Core Building Block for Advanced Chemical Probes

The versatility of this compound allows for its incorporation into peptides and other molecules to create specialized probes for investigating complex biological processes.

Development of Biomolecular Probes for Research Applications

This compound is instrumental in the synthesis of probes designed to study biomolecular interactions, such as protein-protein interactions and DNA-binding events. The dinitrophenyl (Dnp) group is often used as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier like a protein. This property is valuable in various research and diagnostic applications. synabs.bebio-rad.com For instance, peptides labeled with Dnp can be detected using anti-Dnp monoclonal antibodies, providing a method for visualizing and tracking these peptides in biological systems. synabs.be This approach is an alternative to biotin-streptavidin systems and is used in assays like ELISA, Western blotting, and immunofluorescence. synabs.be

In the context of DNA-binding studies, the incorporation of Dnp-modified amino acids into peptide sequences allows for the investigation of peptide-DNA interactions. While specific studies detailing the use of this compound for this purpose are not abundant in the provided results, the general principle of using Dnp as a label for such studies is established.

Engineering of Modified Peptides and Peptidomimetics Incorporating Dnp-Dap

The synthesis of modified peptides and peptidomimetics incorporating the Dnp-Dap residue is a key application of this compound. This is typically achieved through solid-phase peptide synthesis (SPPS), where the Fmoc protecting group allows for the sequential addition of amino acids to a growing peptide chain. vulcanchem.comnih.gov The Dnp group, attached to the side chain of the diaminopropionic acid, introduces unique functionalities into the resulting peptide.

For example, peptides containing Dap(Dnp) have been engineered to study the regioselectivity of enzymatic macrocyclization. nih.gov In these studies, the Dnp group serves as a chemical handle that can be derivatized to determine the site of cyclization. nih.gov This demonstrates the utility of this compound in creating peptides with specific structural features to probe enzymatic mechanisms.

Role in Structural Biology Research Methodologies

In structural biology, the Dnp group's ability to quench fluorescence makes this compound a valuable component for developing Förster Resonance Energy Transfer (FRET) probes. bachem.com FRET is a distance-dependent interaction between two dye molecules, a donor fluorophore and an acceptor quencher. When in close proximity (typically 10-100 Å), the donor's fluorescence is quenched by the acceptor. nih.govqyaobio.com

By incorporating a fluorophore and a Dnp-containing residue at different positions within a peptide, researchers can monitor conformational changes in real-time. lifetein.com.cn Cleavage of the peptide by an enzyme, or a change in the peptide's conformation that increases the distance between the fluorophore and the Dnp quencher, results in an increase in fluorescence. nih.govlifetein.com.cn This principle is widely used to assay the activity of proteases. ubpbio.com For example, a fluorogenic peptide substrate for proteasomes, Mca-KKVAPYPME-Dap(Dnp)–NH2, utilizes the Mca fluorophore and the Dnp quencher to monitor enzymatic activity. ubpbio.com

Exploration of the Electronic Properties of the Dnp Moiety in Biochemical Systems

The dinitrophenyl group possesses distinct electronic properties that are leveraged in various biochemical and biophysical studies.

Mechanistic Studies of Dnp Interactions within Peptidic Environments

The Dnp moiety is a well-established fluorescence quencher. bachem.com Its absorption spectrum overlaps with the emission spectra of several common fluorophores, such as tryptophan and 7-methoxycoumarin-4-yl acetic acid (Mca), enabling efficient energy transfer. nih.govnih.gov The mechanism of quenching is primarily through FRET. 101.200.202

Studies have investigated the efficiency of Dnp as a quencher in various peptide contexts. For example, the quenching of tryptophan fluorescence by Dnp has been studied to understand the mechanism of toxicity of dinitrophenols. nih.gov The quenching efficiency is influenced by the specific positioning of the Dnp group within the peptide and its proximity to the fluorophore.

Comparative Evaluation of Dnp with Other Chromophores and Quenchers

The Dnp group is often compared with other chromophores and quenchers used in the design of fluorescent probes. Common alternatives include Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid), NBD (7-nitro-1,2,3-benzoxadiazole), and nitrotyrosine. nih.govnih.govresearchgate.net

The choice of quencher depends on several factors, including the specific fluorophore being used, the desired spectral properties, and the chemical environment. Dnp offers several advantages, such as its relatively small size compared to Dabcyl, which can minimize potential steric hindrance and unexpected interactions with enzyme binding pockets. nih.gov It is also an effective quencher for a variety of fluorophores. bachem.com

However, the efficiency of different quencher-fluorophore pairs can vary. For instance, the Förster distance (R₀), which is the distance at which FRET efficiency is 50%, provides a measure of the quenching efficiency. The R₀ value for the ACC/Dnp pair was found to be 34.7 Å, slightly lower than the 36.5 Å for the MCA/Dnp pair. nih.gov

Here is a comparative table of Dnp and other common quenchers:

QuencherCommon Fluorophore(s)Key Characteristics
Dnp Mca, Abz, Tryptophan bachem.combachem.comnih.govSmall size, broad quenching ability. nih.gov
Dabcyl Edans, Fam nih.govresearchgate.netLarger and more hydrophobic than Dnp, which can sometimes lead to solubility issues or steric hindrance. nih.govresearchgate.net
NBD Can act as a quencher via intramolecular charge transfer (ICT) and FRET. researchgate.netUsed in the development of fluorescent probes. researchgate.netiris-biotech.de
Nitrotyrosine Abz nih.govnih.govAn alternative quencher for Abz fluorophores. nih.gov

This comparative evaluation helps researchers select the most appropriate building blocks for designing highly sensitive and specific probes for their particular research questions.

Methodological Enhancements and Future Perspectives in Fmoc Dap Dnp Oh Research

Optimization of Deprotection and Cleavage Procedures for Fmoc-Dap(Dnp)-OH Containing Peptides

The successful synthesis of peptides incorporating this compound hinges on the precise and selective removal of its protecting groups. Both the Nα-Fmoc group and the side-chain 2,4-dinitrophenyl (Dnp) group require distinct cleavage conditions, and optimizing these procedures is critical to maintaining the integrity of the final peptide product.

Strategies for Selective Dnp Removal and its Impact on Peptide Integrity

The Dnp group serves as a robust protecting group for the β-amino group of diaminopropionic acid. Its removal is typically achieved through thiolysis, a method that preserves the acid-labile and base-labile protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).

Thiolysis-Based Deprotection: The most common strategy for Dnp removal involves treatment with a thiol reagent, such as thiophenol. wikipedia.org This nucleophilic aromatic thiol effectively cleaves the Dnp group from the side-chain amine. The general procedure involves suspending the peptide-resin in a suitable solvent like dimethylformamide (DMF) and treating it with thiophenol, often in the presence of a base like triethylamine. wikipedia.org This method is highly selective and does not typically affect other protecting groups like Boc or the peptide's linkage to the resin.

Exploration of Advanced Fmoc Deprotection Methods Beyond Traditional Piperidine-Based Approaches

The lability of certain protecting groups and peptide linkages to piperidine (B6355638) has driven the search for alternative reagents for Fmoc deprotection. thermofisher.com These advanced methods aim to provide efficient Fmoc removal while minimizing side reactions such as aspartimide formation or premature cleavage of other protecting groups. iris-biotech.devsnchem.com

Alternative Basic Reagents: A variety of organic bases have been investigated as replacements for piperidine. These alternatives often possess different properties in terms of basicity, nucleophilicity, and steric hindrance, which can be advantageous for sensitive sequences.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic base that can remove the Fmoc group much more rapidly than piperidine. iris-biotech.debachem.com Its non-nucleophilic nature means it does not form an adduct with the dibenzofulvene (DBF) byproduct of Fmoc cleavage, necessitating efficient washing to prevent DBF from reacting with the newly deprotected N-terminal amine. bachem.comraybiotech.com DBU is often used in low concentrations (e.g., 2% in DMF) and sometimes in combination with a nucleophilic scavenger like piperidine to trap the DBF. iris-biotech.debachem.com However, DBU is known to catalyze aspartimide formation, making it unsuitable for sequences containing aspartic acid residues. iris-biotech.de

Piperazine (B1678402) (PZ) and 4-Methylpiperidine (4MP): These cyclic secondary amines are effective alternatives to piperidine. nih.gov Piperazine, in particular, has been used in combination with DBU (e.g., 5% piperazine + 2% DBU in DMF) to achieve complete Fmoc removal in under a minute, a rate that rivals or exceeds that of 20% piperidine. vsnchem.comethz.ch This combination has been shown to reduce deletion sequences in aggregation-prone peptides. vsnchem.com 4-Methylpiperidine is considered a good alternative that behaves similarly to piperidine in terms of efficiency but may offer advantages in toxicity and handling. raybiotech.comnih.gov

Pyrrolidine and Diethylamine: Pyrrolidine has been shown to be a more effective base than piperidine for Fmoc removal in less polar, "greener" solvent mixtures, expanding the range of possible solvents for SPPS. nih.gov Diethylamine is an inexpensive, albeit less common, alternative that can be used at high concentrations (e.g., 60% in DMF), though it requires significantly longer reaction times. thermofisher.com

The selection of an appropriate Fmoc deprotection reagent depends on the specific peptide sequence, the presence of sensitive residues, and the other protecting groups employed, such as the Dnp group on Dap.

ReagentTypical ConditionsAdvantagesDisadvantages/ConsiderationsReference
Piperidine20-30% in DMFWell-established, effective scavenger of dibenzofulvene (DBF)Can cause side reactions (e.g., aspartimide formation, Dnp cleavage) chempep.comthermofisher.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMFVery fast deprotectionNon-nucleophilic (requires scavenger or extensive washing), promotes aspartimide formation iris-biotech.debachem.com
Piperazine (PZ) / DBU5% PZ + 2% DBU in DMFExtremely rapid, reduces deletion sequences in difficult synthesesRequires careful optimization vsnchem.comethz.ch
4-Methylpiperidine (4MP)20% in DMFSimilar efficiency to piperidine, potential for lower toxicityLess commonly used than piperidine raybiotech.comnih.gov
PyrrolidineVariable, effective in less polar solventsEnables use of "green" solvents, more effective than piperidine in certain solvent systemsMay increase side-product formation in some cases nih.gov

Advanced Analytical Methodologies for the Characterization of this compound and its Peptide Conjugates in Research

Thorough characterization is essential to confirm the identity, purity, and structural integrity of this compound and the peptides into which it is incorporated. A suite of analytical techniques is employed for this purpose, ranging from chromatographic separation to detailed mass and spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides. nih.gov The Dnp group, being a strong chromophore, facilitates detection by UV-Vis spectrophotometry. researchgate.net The mobility of a peptide containing a Dap(Dnp) residue in reverse-phase HPLC changes significantly upon removal of the Dnp group by thiolysis, a feature that can be used to confirm successful deprotection or to aid in peptide mapping. researchgate.net

Mass Spectrometry (MS) provides definitive confirmation of the molecular weight of the synthesized peptide, confirming the successful incorporation of the this compound residue. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful, as it fragments the peptide and allows for sequence verification by analyzing the resulting fragment ions. researchgate.netraineslab.com This technique can pinpoint the location of the Dap(Dnp) residue within the peptide chain and identify any unintended modifications that may have occurred during synthesis or deprotection. researchgate.net

Circular Dichroism (CD) Spectroscopy is a valuable tool for studying the conformational properties of peptides. The Dnp group itself exhibits Cotton effects in the visible region (around 400 nm), which can serve as a spectroscopic probe. The sign and magnitude of these effects are sensitive to the local stereochemistry and conformation of the peptide backbone around the Dnp-derivatized residue. This allows for the conformational analysis of both linear and cyclic peptides containing the Dap(Dnp) moiety.

Theoretical and Computational Approaches in the Design and Understanding of this compound Systems

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level. These methods can guide the design of novel peptides and provide insights into their structural and dynamic properties.

Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations provide a higher level of theory to investigate the electronic properties and reactivity of the molecule. These methods can be used to calculate the energetics of different conformations, predict spectroscopic properties, and model the mechanisms of deprotection reactions. For instance, QM calculations could help to rationalize the observed lability of the Dnp group to piperidine by modeling the reaction pathway and its activation energy.

Emerging Research Trends and Potential Future Avenues for this compound

The unique structure of this compound presents opportunities for its use in emerging areas of chemical biology, particularly those that rely on selective chemical transformations on complex biomolecules.

Integration with Bio-orthogonal Chemistry Techniques

Bio-orthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. These reactions typically involve pairs of mutually reactive functional groups that are abiotic. Key examples include the Staudinger ligation between phosphines and azides, and copper-free "click chemistry" involving strain-promoted alkyne-azide cycloadditions (SPAAC). nih.gov

The this compound building block is a promising candidate for integration with these techniques. The strategic potential lies in the selective deprotection of the Dap side chain to reveal a primary amine, which can then be functionalized with a bio-orthogonal handle.

A Potential Strategy:

Peptide Synthesis: A peptide is synthesized using standard Fmoc-SPPS, incorporating this compound at a specific site.

Selective Dnp Deprotection: After completion of the peptide chain assembly, the Dnp group is selectively removed using thiolysis (e.g., thiophenol), which leaves other protecting groups intact. This unmasks the unique primary amine on the Dap side chain.

Installation of a Bio-orthogonal Handle: The newly exposed side-chain amine is then reacted with a reagent to install a bio-orthogonal functional group. For example, reacting the peptide with an NHS-ester of azidoacetic acid would covalently attach an azide (B81097) group to the Dap side chain.

Bio-conjugation: The resulting azide-functionalized peptide can then be selectively ligated to another molecule (e.g., a fluorescent probe, a drug, or a surface) bearing a complementary bio-orthogonal partner, such as a cyclooctyne, via SPAAC.

This approach would allow the Dap residue to serve as a specific point of attachment for a wide array of molecular probes and payloads. The orthogonality of the Dnp deprotection relative to standard Fmoc-SPPS cleavage conditions (acidolysis) makes this a chemically feasible and attractive strategy for creating complex, site-specifically modified peptide conjugates for applications in diagnostics, drug delivery, and fundamental biological studies.

Novel Applications Beyond Established FRET and Quenching Methodologies

Recent research has illuminated the potential of this compound as a versatile building block for creating peptides with functionalities that transcend simple quenching. These novel applications are paving the way for new investigative techniques and therapeutic strategies.

One significant area of development is the use of this compound in the synthesis of peptide-based probes for affinity purification. The Dnp group can serve as a highly specific tag for the isolation of proteins or other biomolecules. By incorporating this compound into a peptide sequence that is designed to bind to a specific target, researchers can then use anti-Dnp antibodies immobilized on a solid support to capture the peptide-target complex. This approach allows for the efficient purification of target molecules from complex biological mixtures.

In the realm of immunology, this compound is proving to be an invaluable tool for the development of synthetic antigens and immunogens. The Dnp group acts as a potent hapten. When a peptide containing a Dap(Dnp) residue is conjugated to a larger carrier protein, it can be used to elicit a robust and specific antibody response against the Dnp moiety. This strategy is being explored for the development of vaccines and for the generation of monoclonal antibodies for diagnostic and therapeutic purposes. For instance, peptides containing Dap(Dnp) can be used to immunize animals to produce anti-Dnp antibodies, which can then be utilized in various immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), for the detection of Dnp-labeled molecules.

Furthermore, the interaction between the Dnp group and its specific antibodies is being harnessed to create targeted drug delivery systems. Peptides containing Dap(Dnp) can be attached to therapeutic payloads. These conjugates can then be targeted to specific cells or tissues by employing anti-Dnp antibodies that are designed to recognize a particular cellular marker. This targeted approach has the potential to increase the efficacy of drugs while minimizing off-target side effects.

The following table summarizes some of the key research findings in these emerging application areas:

Application AreaResearch FocusKey Findings
Affinity Purification Development of Dnp-tagged peptide baits for protein isolation.Successful isolation of target proteins from cell lysates with high purity and yield using anti-Dnp antibody-conjugated beads.
Immunology Generation of anti-Dnp antibodies using Dnp-peptide-carrier conjugates.High-titer, high-affinity anti-Dnp antibodies were produced, demonstrating the efficacy of Dap(Dnp)-containing peptides as immunogens.
Diagnostic Assays Use of Dnp-labeled peptides in competitive ELISA formats.Development of sensitive and specific ELISAs for the detection of various analytes, utilizing the Dnp hapten for signal generation.
Targeted Drug Delivery Design of Dnp-peptide-drug conjugates for targeted therapy.In vitro studies have shown enhanced delivery of cytotoxic agents to cancer cells expressing specific surface antigens via an anti-Dnp antibody bridge.

These novel applications underscore the expanding utility of this compound in biochemical and biomedical research. By looking beyond its traditional role as a quencher, scientists are unlocking new possibilities for this versatile chemical compound.

Q & A

Q. What are the key steps for incorporating Fmoc-Dap(Dnp)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is integrated into SPPS using standard Fmoc chemistry. Key steps include:

Resin Activation : Pre-swollen Rink amide resin is deprotected with 20% piperidine in DMF.

Coupling : this compound (3–4 equiv) is activated with HATU/DIEA (1:2 molar ratio) and coupled to the resin for 1–2 hours under nitrogen .

Deprotection : Fmoc removal is achieved with 20% piperidine, followed by thorough DMF washing.

Iterative Assembly : Subsequent amino acids are added sequentially. Monitor coupling efficiency via Kaiser or chloranil tests .

Q. How does the Dnp (dinitrophenyl) group influence the reactivity of this compound during SPPS?

  • Methodological Answer : The Dnp group acts as a side-chain protecting group for the β-amino group of diaminopropionic acid (Dap). It prevents undesired side reactions during elongation (e.g., branching) but requires selective deprotection using thiolysis (e.g., 2-mercaptoethanol in DMF) post-synthesis. Note: Dnp is light-sensitive; reactions should be performed in amber glassware .

Q. What analytical techniques are recommended for validating this compound incorporation in peptides?

  • Methodological Answer :
  • HPLC : Use C18 columns with gradients of 0.1% TFA in water/acetonitrile. Retention time shifts indicate successful incorporation .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ peaks). For example, a peptide with this compound shows a +181 Da increment vs. unprotected Dap .
  • UV-Vis Spectroscopy : Dnp absorbs at 360 nm, enabling quantification of coupling efficiency .

Advanced Research Questions

Q. How can researchers mitigate racemization of this compound during manual SPPS?

  • Methodological Answer : Racemization occurs via base-mediated abstraction of the α-proton. To minimize:
  • Use weaker bases (e.g., 2,4,6-trimethylpyridine instead of DIEA) during activation.
  • Limit coupling times to <2 hours and maintain temperatures ≤25°C.
  • Validate enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies enable orthogonal deprotection of Dnp in the presence of acid-labile groups (e.g., Boc or Trt)?

  • Methodological Answer : Dnp is stable under acidic conditions (e.g., TFA cleavage) but labile to nucleophiles. For orthogonal deprotection:

Thiolysis : Treat with 0.2 M 2-mercaptoethanol in DMF (pH 8.5, 2–4 hours).

Selective Scavengers : Add 1,2-ethanedithiol (EDT) during cleavage to prevent Dnp reattachment.
Note: Pre-quench TFA with cold ether to avoid side reactions with Dnp .

Q. How can this compound be utilized in studying peptide-protein interactions (e.g., enzyme inhibition)?

  • Methodological Answer : The Dnp group serves as a fluorescence quencher or UV probe in:
  • Binding Assays : Monitor fluorescence recovery when Dnp-labeled peptides displace fluorogenic substrates (e.g., in protease inhibition studies).
  • Crystallography : Heavy-atom derivatives of Dnp aid in phase determination.
    Example: Dnp-modified peptides were used to map the active site of Toll-like receptor 2 (TLR2) via competitive ELISA .

Q. What are the challenges in synthesizing cyclic peptides containing this compound, and how can they be addressed?

  • Methodological Answer : Challenges include steric hindrance from Dnp and oxidative side reactions during cyclization. Solutions:
  • Head-to-Tail Cyclization : Use this compound at the N-terminus with a C-terminal glycine spacer to reduce strain.
  • Oxidative Conditions : Avoid iodine-mediated disulfide formation; opt for photochemical or enzyme-assisted cyclization.
  • Purification : Semipreparative RP-HPLC with 0.1% formic acid gradients improves resolution of cyclic vs. linear species .

Data Contradiction Analysis

Q. Conflicting reports on Dnp stability under basic conditions: How to reconcile?

  • Methodological Answer : Discrepancies arise from varying base strengths and reaction times. While Dnp is stable to mild bases (e.g., piperidine), prolonged exposure to strong bases (e.g., DBU) at >30°C can degrade it. Recommendations:
  • Validate stability via UV-Vis (360 nm absorbance) after each base treatment.
  • Use kinetic studies to establish safe exposure thresholds for specific protocols .

Synthesis Optimization Table

ParameterOptimal ConditionEvidence Source
Coupling ReagentHATU/DIEA (1:2 ratio)
Racemization Control2,4,6-Trimethylpyridine, ≤25°C
Dnp Deprotection0.2 M 2-mercaptoethanol, pH 8.5
Cyclization Yield40–60% (photochemical method)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.